3-Amino-4-(cyclopropylmethoxy)benzonitrile
Description
3-Amino-4-(cyclopropylmethoxy)benzonitrile is a benzonitrile derivative featuring an amino group (-NH₂) at the 3-position and a cyclopropylmethoxy substituent (-OCH₂C₃H₅) at the 4-position of the aromatic ring. The cyclopropylmethoxy group contributes to lipophilicity and metabolic stability, while the nitrile (-CN) and amino groups enable hydrogen bonding and electronic interactions with receptors .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-amino-4-(cyclopropylmethoxy)benzonitrile |
InChI |
InChI=1S/C11H12N2O/c12-6-9-3-4-11(10(13)5-9)14-7-8-1-2-8/h3-5,8H,1-2,7,13H2 |
InChI Key |
JQXFHQJOOGBUMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(cyclopropylmethoxy)benzonitrile typically involves the reaction of 4-(cyclopropylmethoxy)benzonitrile with ammonia or an amine source under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where the benzonitrile derivative is reacted with ammonia in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(cyclopropylmethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
3-Amino-4-(cyclopropylmethoxy)benzonitrile has been investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, which can lead to the development of new therapeutic agents. For instance, studies have focused on synthesizing derivatives of this compound to evaluate their efficacy as inhibitors in various biological pathways.
2. Enzyme Inhibition
Research indicates that compounds similar to this compound can serve as enzyme inhibitors. For example, a study on nNOS (neuronal Nitric Oxide Synthase) inhibitors highlighted the importance of structural modifications in enhancing inhibitory activity against target enzymes . This opens avenues for exploring this compound in the context of neurological disorders.
Material Science Applications
1. Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics. Its ability to form stable films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of cyclopropyl groups enhances the stability and efficiency of electronic devices.
2. Polymer Chemistry
In polymer chemistry, derivatives of this compound can be used as monomers or additives to improve the mechanical properties of polymers. The introduction of functional groups allows for better interaction with other polymer chains, enhancing the overall material performance.
Synthetic Applications
1. Synthesis of Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and coupling reactions to produce more complex molecules. This versatility is crucial in developing new chemical entities for pharmaceuticals and agrochemicals.
2. Green Chemistry
The synthesis methods for this compound are often designed to minimize waste and reduce environmental impact. Green chemistry principles are applied to optimize reaction conditions, making the production process more sustainable .
Case Studies
Mechanism of Action
The mechanism of action of 3-Amino-4-(cyclopropylmethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropylmethoxy group can enhance binding affinity through hydrophobic interactions. The benzonitrile moiety can participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The table below compares substituents, molecular weights, and key properties of 3-Amino-4-(cyclopropylmethoxy)benzonitrile with related benzonitrile derivatives:
*Calculated based on formula C₁₁H₁₂N₂O.
Key Findings:
- Electron-Donating vs. Electron-Withdrawing Groups: The cyclopropylmethoxy group (electron-donating) enhances lipophilicity compared to the chloro substituent in 3-Amino-4-chlorobenzo-nitrile, which increases electrophilicity at the aromatic ring .
- Biological Selectivity: The fluorophenyl and cyclopropylmethylamino groups in the compound from improve selectivity for kinase targets, whereas [¹¹C] DASB prioritizes SERT binding .
Biological Activity
3-Amino-4-(cyclopropylmethoxy)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzonitrile core substituted with an amino group and a cyclopropylmethoxy moiety. This unique structure contributes to its interaction with various biological targets.
Research indicates that this compound may exert its biological effects through inhibition of specific enzymes and modulation of signaling pathways. Notably, it has shown potential as an inhibitor of phosphodiesterase 4D (PDE4D), which is involved in inflammatory responses and cognitive functions.
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it was found to induce apoptosis in MDA-MB-231 breast cancer cells through the activation of caspase pathways. The compound's IC50 values indicate significant potency against these cells, suggesting its potential as a therapeutic agent.
Table 2: IC50 Values Against Various Cell Lines
In Vivo Studies
Animal models have been employed to assess the therapeutic efficacy and safety profile of this compound. In studies involving mice, the compound demonstrated significant anti-inflammatory effects by reducing levels of TNF-α and IL-6 in serum after LPS-induced inflammation.
Case Studies
- Case Study on Inflammation : A study involving mice treated with this compound showed a marked reduction in lung inflammation markers, suggesting its potential application in treating asthma and other inflammatory diseases .
- Case Study on Cancer : In xenograft models using MDA-MB-231 cells, treatment with the compound resulted in a significant decrease in tumor volume compared to control groups, highlighting its anticancer properties .
Discussion
The biological activity of this compound is primarily attributed to its interaction with PDE4D and other molecular targets involved in inflammatory processes and cancer cell proliferation. The data suggest that this compound holds promise for further development as a therapeutic agent for inflammatory diseases and certain cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
